

# Application Notes & Protocols: 4-methoxy-2-methyl-N-phenylaniline in Medicinal Chemistry

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## Compound of Interest

Compound Name:	4-methoxy-2-methyl-N-phenylaniline
Cat. No.:	B1584671

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## Introduction: The Diphenylamine Scaffold and the Potential of 4-methoxy-2-methyl-N-phenylaniline

The diphenylamine (DPA) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.<sup>[1]</sup> Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer properties.<sup>[1][2]</sup> Prominent examples include Non-Steroidal Anti-inflammatory Drugs (NSAIDs) like Diclofenac and Mefenamic acid.<sup>[1]</sup> **4-methoxy-2-methyl-N-phenylaniline**, a specifically substituted DPA, represents a versatile building block for the synthesis of novel bioactive molecules. Its unique arrangement of a methoxy and a methyl group on one of the phenyl rings allows for fine-tuning of steric and electronic properties, which is critical for optimizing interactions with biological targets.<sup>[3]</sup>

This guide provides a comprehensive overview of the applications of **4-methoxy-2-methyl-N-phenylaniline** in medicinal chemistry, with a focus on its role as a precursor for anticancer agents and kinase inhibitors. We will explore its synthesis, mechanisms of action, and provide detailed protocols for its preparation and subsequent biological evaluation.

## Physicochemical Properties

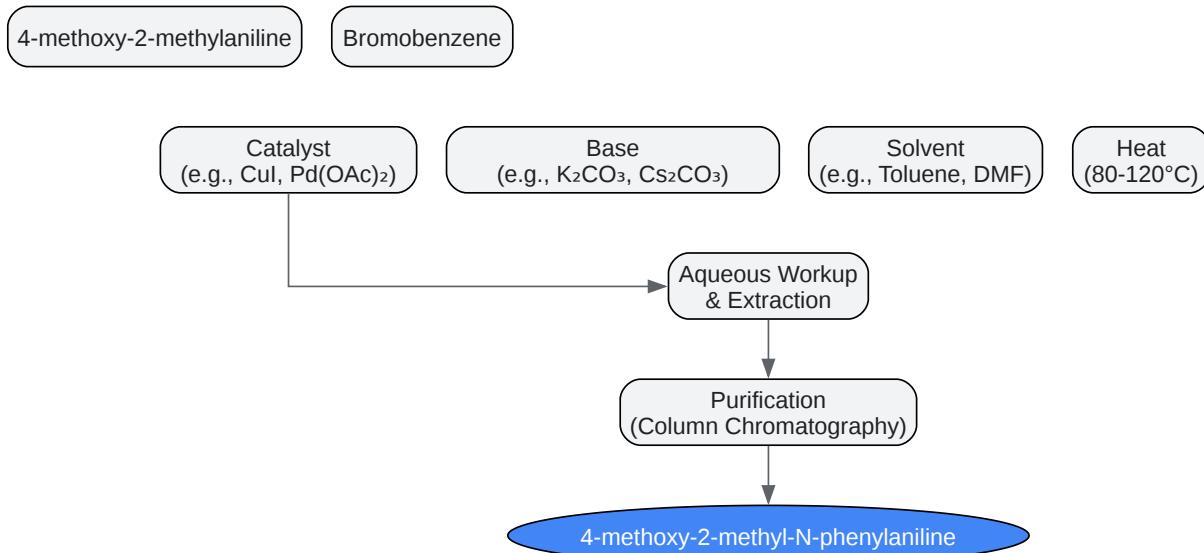
A summary of the key computed properties of **4-methoxy-2-methyl-N-phenylaniline** is presented below.

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>15</sub> NO	<a href="#">[4]</a>
Molecular Weight	213.27 g/mol	<a href="#">[4]</a>
XLogP3	3.8	<a href="#">[4]</a>
Hydrogen Bond Donor Count	1	<a href="#">[4]</a>
Hydrogen Bond Acceptor Count	2	<a href="#">[4]</a>
Rotatable Bond Count	2	<a href="#">[4]</a>

## Synthesis of 4-methoxy-2-methyl-N-phenylaniline

The synthesis of **4-methoxy-2-methyl-N-phenylaniline** typically involves a carbon-nitrogen (C-N) cross-coupling reaction. The Ullmann condensation or the Buchwald-Hartwig amination are common strategies. These reactions couple an aryl halide with an aniline derivative. For instance, 4-methoxy-2-methylaniline can be coupled with an aryl halide like bromobenzene, or aniline can be coupled with an appropriately substituted aryl halide. A patented method involves the reaction of 2-methyl-4-aminoanisole with o-chlorobenzoic acid, followed by decarboxylation, showcasing a specific industrial approach.[\[5\]](#)

The general workflow for synthesis is outlined below. The choice of catalyst (typically copper or palladium-based), base, and solvent is crucial for achieving high yields and purity.[\[5\]](#)[\[6\]](#)



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Caption: General workflow for the synthesis of **4-methoxy-2-methyl-N-phenylaniline**.

## Applications in Medicinal Chemistry

The utility of this scaffold is primarily demonstrated in the development of targeted therapies, particularly in oncology.

### Precursor for Anticancer Agents with Antitubulin Activity

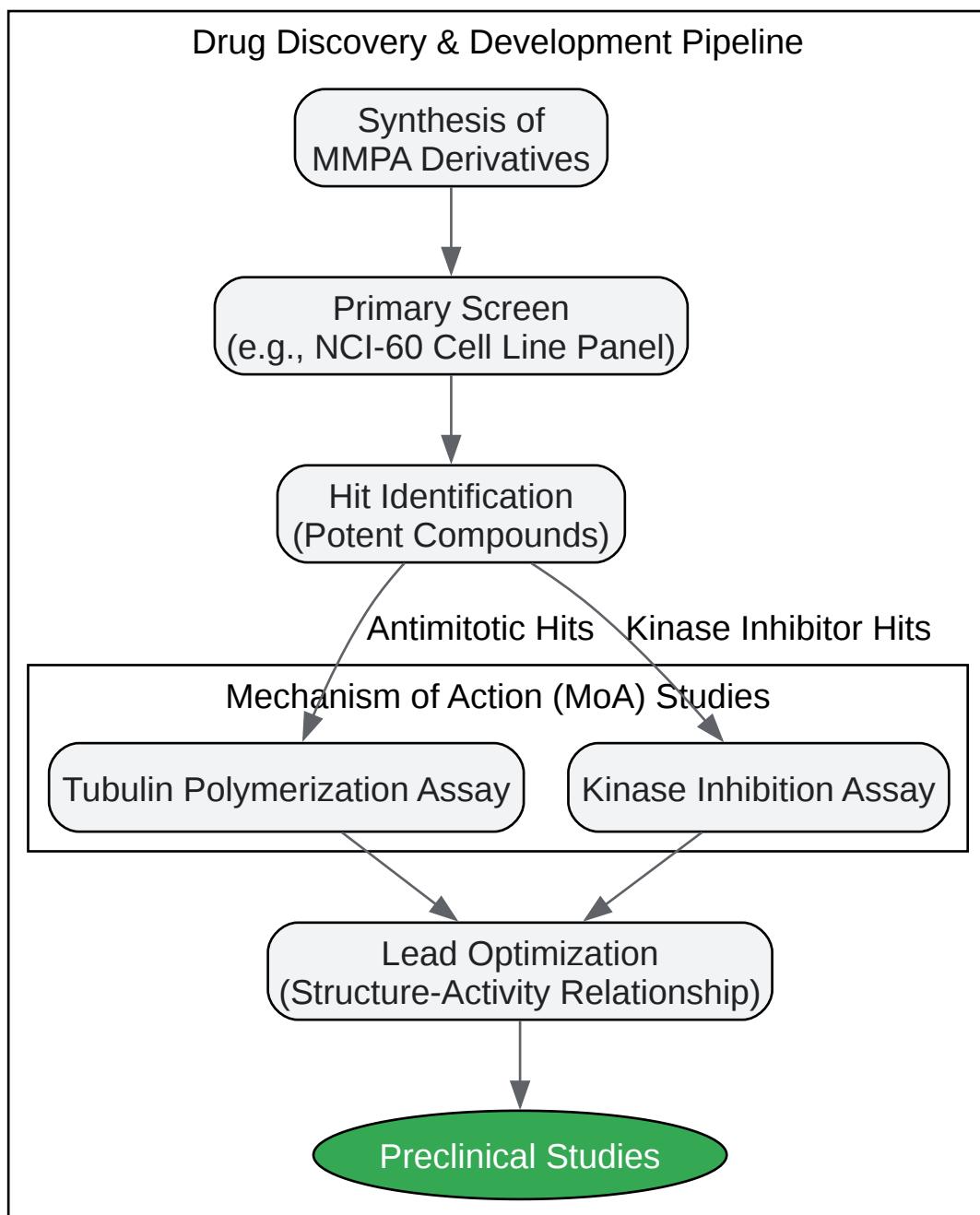
Derivatives synthesized from 4-methoxy-2-methylaniline (a direct precursor to our title compound) have shown significant potential as antimitotic agents.<sup>[7]</sup> These compounds function by inhibiting the assembly of tubulin into microtubules.<sup>[7]</sup> Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape.

Mechanism of Action: By binding to tubulin (often at the colchicine-binding site), these agents prevent its polymerization. This disruption of microtubule dynamics leads to a loss of cellular microtubules, causing the cell cycle to arrest in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).<sup>[7]</sup> A key advantage of some of these derivatives is their ability to remain effective against cancer cell lines that have developed resistance to other microtubule-targeting drugs like paclitaxel, often due to the overexpression of P-glycoprotein (Pgp).<sup>[7]</sup>

## Scaffold for Kinase Inhibitor Development

Protein kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers. The diphenylamine scaffold is a "privileged structure" in kinase inhibitor design, capable of forming key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.

Research has shown that aniline-based compounds, including those with ortho-methoxy aniline motifs similar to **4-methoxy-2-methyl-N-phenylaniline**, can serve as potent and selective kinase inhibitors. For example, derivatives have been identified as inhibitors of Casein Kinase 2, Subunit Alpha (CSNK2A), a kinase involved in cell growth and proliferation.<sup>[8]</sup> The strategic placement of the methoxy and methyl groups on the aniline ring can be exploited to achieve selectivity and potency against specific kinase targets.<sup>[8][9]</sup>



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